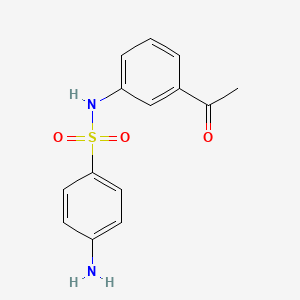![molecular formula C13H9FN4OS2 B3167621 4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide CAS No. 923249-08-5](/img/structure/B3167621.png)
4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide
Descripción general
Descripción
4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzene ring, a sulfanyl group, and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with biological receptors and altering their signaling pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Fluorobenzenes: Compounds with a fluoro-substituted benzene ring, known for their unique chemical properties and applications in drug development.
Uniqueness
4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the triazole and sulfanyl groups contribute to its potential as a versatile scaffold for drug development .
Propiedades
IUPAC Name |
4-fluoro-N-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4OS2/c14-9-5-3-8(4-6-9)12(19)17-18-11(15-16-13(18)20)10-2-1-7-21-10/h1-7H,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODKKNYLKUMHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(2-Chloroacetyl)phenyl]pyrrolidin-2-one](/img/structure/B3167603.png)
![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)

![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)


